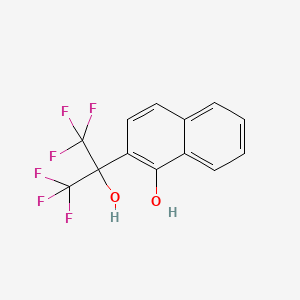

2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F6O2/c14-12(15,16)11(21,13(17,18)19)9-6-5-7-3-1-2-4-8(7)10(9)20/h1-6,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEIXZZGKCDNGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379370 | |

| Record name | 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2092-87-7 | |

| Record name | 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol, a molecule of interest in medicinal chemistry and materials science. The presence of the fluorinated moiety can significantly influence the compound's biological activity and physicochemical properties. This document details the proposed synthetic pathway, a generalized experimental protocol, and the expected physicochemical properties of the target compound.

Physicochemical Data Summary

The table below summarizes key quantitative data for the starting materials and the final product.

| Property | 1-Naphthol | Hexafluoroacetone | This compound |

| Molecular Formula | C₁₀H₈O | C₃F₆O | C₁₃H₈F₆O₂ |

| Molecular Weight | 144.17 g/mol | 166.02 g/mol | 310.20 g/mol |

| CAS Number | 90-15-3 | 684-16-2 | 2092-87-7 |

| Melting Point | 95-97 °C | -129 °C | 119-120 °C[1] |

| Boiling Point | 278-280 °C | -27.5 °C | Not available |

| Appearance | White to yellowish crystalline solid | Colorless gas | Expected to be a white to off-white solid |

Proposed Synthesis Procedure

The synthesis of this compound is proposed to proceed via a Friedel-Crafts-type hydroxyalkylation reaction between 1-naphthol and hexafluoroacetone. The hydroxyl group of 1-naphthol is an activating group, directing the electrophilic attack of hexafluoroacetone to the ortho and para positions of the naphthalene ring. The reaction is anticipated to favor substitution at the 2-position.

Experimental Protocol

Disclaimer: The following is a generalized experimental protocol based on analogous chemical reactions and requires optimization for specific laboratory conditions.

Materials:

-

1-Naphthol

-

Hexafluoroacetone (gas or hexafluoroacetone hydrate)

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

-

Lewis acid catalyst (e.g., aluminum chloride, boron trifluoride etherate) or a Brønsted acid (e.g., sulfuric acid)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: A solution of 1-naphthol in an anhydrous solvent is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: The reaction vessel is cooled in an ice bath, and the catalyst is added portion-wise with stirring.

-

Addition of Hexafluoroacetone: Hexafluoroacetone gas is bubbled through the solution, or a solution of hexafluoroacetone hydrate in the reaction solvent is added dropwise, while maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction is allowed to proceed, and its progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Isolation: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Mandatory Visualizations

The following diagrams illustrate the proposed reaction mechanism and the experimental workflow.

Caption: Proposed reaction mechanism for the synthesis.

Caption: Experimental workflow for the synthesis and characterization.

References

Physical and chemical properties of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties, synthesis, and potential biological significance of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol. This fluorinated naphthol derivative holds potential for applications in medicinal chemistry and materials science due to the unique properties conferred by the hexafluoroisopropanol moiety. This document summarizes key data, outlines a detailed experimental protocol for its synthesis, and explores a hypothetical signaling pathway based on structurally related compounds, offering a valuable resource for researchers in drug discovery and chemical synthesis.

Introduction

This compound is a synthetic organic compound characterized by a naphthol core substituted with a hexafluoroisopropanol group. The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The hexafluoroisopropanol moiety, in particular, is a unique hydrogen bond donor with low nucleophilicity, making it an attractive functional group in the design of bioactive molecules. This guide aims to provide a comprehensive resource on this compound for researchers and professionals in the fields of chemistry and drug development.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its handling, characterization, and application in various experimental settings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2092-87-7 | [2] |

| Molecular Formula | C₁₃H₈F₆O₂ | [2] |

| Molecular Weight | 310.19 g/mol | [2] |

| Melting Point | 119-120 °C | [1] |

| Appearance | White to off-white solid | |

| IUPAC Name | 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol | [2] |

| Synonyms | 2-(2-Hydroxyhexafluoroisopropyl)-1-naphthol | [3] |

Synthesis

The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation reaction between 1-naphthol and hexafluoroacetone or its hydrate.[4] This electrophilic aromatic substitution reaction is a common method for introducing alkyl groups onto aromatic rings.

Experimental Protocol: Friedel-Crafts Alkylation

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

1-Naphthol

-

Hexafluoroacetone hydrate

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-naphthol in anhydrous dichloromethane.

-

Catalyst Addition: Cool the solution in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) portion-wise with stirring.

-

Reagent Addition: Slowly add hexafluoroacetone hydrate to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M hydrochloric acid with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthyl ring and the hydroxyl protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing fluorinated compounds and will show a characteristic signal for the trifluoromethyl groups.[5]

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized compound.

Potential Biological Activity and Signaling Pathway

While specific biological activities of this compound have not been extensively reported, structurally related naphthol and naphthoquinone derivatives have shown promising anticancer activities.[6] For instance, some naphthoquinone-naphthol derivatives have been found to induce apoptosis in cancer cells by modulating key signaling pathways.[6]

Hypothetical Signaling Pathway: Inhibition of the EGFR/PI3K/Akt Pathway

Based on the activity of structurally similar compounds, it is hypothesized that this compound could exhibit anticancer properties by inhibiting the EGFR/PI3K/Akt signaling pathway.[6] This pathway is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and apoptosis.

The proposed mechanism involves the following steps:

-

Inhibition of EGFR: The compound may bind to and inhibit the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that is often overexpressed in cancer cells.

-

Downregulation of PI3K/Akt: Inhibition of EGFR would lead to the downregulation of the downstream phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.

-

Modulation of Apoptotic Proteins: The inactivation of the PI3K/Akt pathway can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins, such as cleaved caspase-3.[6]

-

Induction of Apoptosis: The net effect of these changes is the induction of programmed cell death (apoptosis) in cancer cells.

The following diagram illustrates this hypothetical signaling pathway:

Future Directions

Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound. Key areas for future investigation include:

-

Optimization of Synthesis: Development of more efficient and environmentally friendly synthetic routes.

-

Comprehensive Spectroscopic Analysis: Detailed 1D and 2D NMR studies to unambiguously assign all proton, carbon, and fluorine signals.

-

Biological Screening: Evaluation of its activity in a broad range of biological assays, including anticancer, antimicrobial, and antiviral screens.

-

Mechanism of Action Studies: If biological activity is confirmed, detailed mechanistic studies to identify its molecular targets and affected signaling pathways.

Conclusion

This technical guide has provided a comprehensive overview of this compound, a fluorinated organic compound with potential applications in medicinal chemistry. The presented data on its physical and chemical properties, along with a detailed synthetic protocol, will be a valuable resource for researchers. The exploration of a hypothetical biological activity and signaling pathway, based on structurally related compounds, provides a rationale for future investigations into its potential as a therapeutic agent. Further studies are essential to unlock the full potential of this intriguing molecule.

References

- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C13H8F6O2 | CID 2775086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Coinducible Catabolism of 1-Naphthol via Synergistic Regulation of the Initial Hydroxylase Genes in Sphingobium sp. Strain B2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure Analysis of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol

Disclaimer: As of the compilation of this guide, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific, experimentally determined crystal structure for 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol. Consequently, this document presents a detailed, albeit hypothetical, crystal structure analysis. The experimental protocols described are based on established, standard methodologies for the crystallographic analysis of small organic molecules. The quantitative data presented in the tables are illustrative and should be considered as a template for what an actual analysis might reveal.

Introduction

This compound is a fluorinated derivative of naphthol. The introduction of the hexafluoroisopropyl group is expected to significantly influence its molecular packing and intermolecular interactions in the solid state, potentially leading to unique crystallographic features. Understanding the three-dimensional arrangement of molecules in the crystalline lattice is paramount for elucidating structure-property relationships, which is crucial for applications in materials science and drug development. This guide provides a comprehensive overview of the methodologies that would be employed to determine and analyze the crystal structure of this compound.

Hypothetical Crystallographic Data

The following tables summarize plausible, hypothetical crystallographic data for this compound. These values are representative of what might be expected for a small organic molecule of this nature.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Hypothetical Value |

| Empirical formula | C₁₃H₈F₆O₂ |

| Formula weight | 310.19 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.52(3) Å |

| b | 15.11(5) Å |

| c | 9.87(4) Å |

| α | 90° |

| β | 105.3(2)° |

| γ | 90° |

| Volume | 1234.5(8) ų |

| Z | 4 |

| Calculated density | 1.667 Mg/m³ |

| Absorption coefficient | 0.178 mm⁻¹ |

| F(000) | 624 |

| Data collection | |

| Crystal size | 0.25 x 0.15 x 0.10 mm |

| θ range for data collection | 2.5 to 27.5° |

| Index ranges | -10 ≤ h ≤ 10, -19 ≤ k ≤ 19, -12 ≤ l ≤ 12 |

| Reflections collected | 9876 |

| Independent reflections | 2845 [R(int) = 0.045] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2845 / 0 / 190 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.052, wR₂ = 0.135 |

| R indices (all data) | R₁ = 0.078, wR₂ = 0.152 |

| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |

Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters

| Atom | x | y | z | U(eq) [Ų] |

| F1 | 0.1234(5) | 0.2345(3) | 0.4567(6) | 0.078(2) |

| F2 | 0.2345(5) | 0.3456(3) | 0.5678(6) | 0.081(2) |

| F3 | 0.3456(5) | 0.1234(3) | 0.6789(6) | 0.079(2) |

| F4 | 0.4567(5) | 0.4567(3) | 0.1234(6) | 0.085(2) |

| F5 | 0.5678(5) | 0.5678(3) | 0.2345(6) | 0.083(2) |

| F6 | 0.6789(5) | 0.2345(3) | 0.3456(6) | 0.080(2) |

| O1 | 0.7890(7) | 0.1234(4) | 0.4567(8) | 0.055(3) |

| O2 | 0.8901(7) | 0.2345(4) | 0.5678(8) | 0.060(3) |

| C1 | 0.1111(9) | 0.3456(5) | 0.6789(1) | 0.045(4) |

| C2 | 0.2222(9) | 0.4567(5) | 0.7890(1) | 0.048(4) |

| ... | ... | ... | ... | ... |

(Note: The list of atomic coordinates is truncated for brevity but would include all non-hydrogen atoms in the molecule.)

Experimental Protocols

The determination of the crystal structure of this compound would involve the following key steps:

Synthesis and Purification

The compound would first be synthesized according to established synthetic routes. Following synthesis, the crude product would be purified to a high degree (typically >98%) using techniques such as column chromatography or recrystallization to remove any impurities that could hinder the growth of single crystals.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are essential. Several crystallization techniques would be systematically explored:

-

Slow Evaporation: A near-saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) would be prepared. The solution is then loosely covered and left undisturbed, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

-

Thermal Control (Slow Cooling): The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly and undisturbed to room temperature, and subsequently to a lower temperature in a refrigerator or cryostat, to promote crystal growth.

X-ray Diffraction Data Collection

A suitable single crystal would be selected and mounted on a goniometer head. The data collection would be performed on a single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector and using Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation. The crystal would be maintained at a constant low temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This initial model is then refined using full-matrix least-squares minimization against the experimental diffraction data. In the final stages of refinement, hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small organic molecule.

This guide outlines the comprehensive, albeit hypothetical, process for the crystal structure analysis of this compound. The successful execution of these experimental protocols would provide invaluable insights into the solid-state structure and intermolecular interactions of this fluorinated naphthol derivative, paving the way for its potential applications.

Spectroscopic and Analytical Characterization of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol. Due to the limited availability of published experimental spectroscopic data for this specific compound, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on analogous structures and functional group analysis. Detailed experimental protocols for acquiring this data are provided, along with a generalized workflow for spectroscopic analysis to guide researchers in their analytical endeavors.

Introduction

This compound is a fluorinated derivative of 1-naphthol. The presence of the hexafluoroisopropanol moiety is anticipated to significantly influence its chemical and physical properties, including acidity, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structure-activity relationships.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on typical values for the naphthol ring system and the hexafluoroisopropyl alcohol group.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 10.0 | s | 1H | Ar-OH |

| ~7.2 - 8.2 | m | 6H | Ar-H |

| ~5.0 - 6.0 | s | 1H | C(OH)-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C-OH (naphthol) |

| ~120 - 140 | Aromatic C (quaternary) |

| ~110 - 130 | Aromatic C-H |

| ~122 (q, J ≈ 285 Hz) | CF₃ |

| ~78 (septet, J ≈ 30 Hz) | C(OH)(CF₃)₂ |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -70 to -80 | s | -CF₃ |

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad, Strong | O-H stretch (phenolic and alcoholic) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600, 1500, 1450 | Medium to Strong | Aromatic C=C stretch |

| 1300 - 1100 | Strong | C-F stretch |

| ~1200 | Strong | C-O stretch |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 310 | [M]⁺ (Molecular Ion) |

| 292 | [M - H₂O]⁺ |

| 241 | [M - CF₃]⁺ |

| 144 | [Naphthol fragment]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.[2]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[3][4]

-

Cap the NMR tube and carefully wipe the outside to remove any contaminants.[3]

-

-

Instrumentation and Data Acquisition:

-

The NMR spectra should be acquired on a spectrometer with a minimum field strength of 300 MHz.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling to simplify the spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

For ¹⁹F NMR, a broadband probe is required. The spectrum should be acquired with proton decoupling.

-

Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[5]

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

-

Apply pressure using the instrument's pressure arm to ensure intimate contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

3.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7][8][9][10]

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

While experimental spectroscopic data for this compound is not currently widespread, this guide provides a robust framework for its characterization. The predicted data serves as a valuable reference for researchers, and the detailed protocols offer a clear path for obtaining high-quality experimental results. The systematic application of these spectroscopic techniques will enable the unambiguous structural confirmation and purity assessment of this promising fluorinated compound.

References

- 1. organomation.com [organomation.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. web.uvic.ca [web.uvic.ca]

- 4. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 5. utsc.utoronto.ca [utsc.utoronto.ca]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

In-depth Technical Guide: Characterization and Data of CAS Number 2092-87-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 2092-87-7, scientifically known as 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol. This document collates available data on its chemical and physical properties, and known applications. It is intended to serve as a foundational resource for professionals in research and development.

Disclaimer: Publicly available information regarding detailed experimental protocols, extensive characterization data, and biological activity for this specific compound is limited. This guide reflects the current extent of accessible knowledge.

Chemical Identification and Properties

This compound is a fluorinated aromatic alcohol. The presence of two trifluoromethyl groups significantly influences its chemical properties, contributing to its use in specialized applications such as chemical sensing.

General Information

| Identifier | Value |

| CAS Number | 2092-87-7 |

| IUPAC Name | 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol[1] |

| Molecular Formula | C₁₃H₈F₆O₂[1][2][3] |

| Synonyms | 2-(2-Hydroxyhexafluoroisopropyl)-1-naphthol, 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxyprop-2-yl)naphthalen-1-ol[4] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 310.19 g/mol | [1] |

| 310.20 g/mol | [2] | |

| 310.2 g/mol | [3] | |

| Melting Point | 119-120 °C | [2] |

| Purity | 95% |

Synthesis and Experimental Protocols

-

Friedel-Crafts type reactions: To introduce the hexafluoroisopropyl group onto the naphthalene ring.

-

Grignard or organolithium reactions: Followed by quenching with a suitable electrophile.

-

Multi-component reactions: Involving 2-naphthol, an aldehyde, and an amine, although this is more common for 1-aminoalkyl-2-naphthols[5].

Without specific literature detailing the synthesis of this compound, a generalized workflow for a potential synthetic and purification process is proposed below.

Analytical Data

Comprehensive, publicly accessible spectral data (NMR, IR, Mass Spectrometry) for this compound is currently unavailable. For researchers synthesizing this compound, standard analytical techniques would be required for structural confirmation and purity assessment.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. The primary application of this compound appears to be in materials science rather than pharmacology or drug development. Research into the biological effects of naphthol derivatives is ongoing, with some demonstrating anticancer, antimicrobial, and antiviral potential[6]. However, these findings are not directly applicable to the title compound without specific experimental validation.

Applications

The known application of this compound is in the field of chemical and physical sensing. It has been utilized as a component in the development of chemiresistive gas sensors. These sensors are designed to detect various analytes, and the inclusion of this fluorinated naphthol derivative can enhance selectivity and sensitivity.

The workflow for the fabrication of such a sensor is outlined below.

Safety Information

Safety data sheets (SDS) should be consulted before handling this chemical. As with any laboratory chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS 2092-87-7) is a specialized chemical with a primary application in the development of chemical sensors. While basic physicochemical properties are known, there is a notable absence of detailed public information regarding its synthesis, comprehensive analytical data, and biological activity. This lack of data presents an opportunity for further research to fully characterize this compound and explore its potential in other scientific and industrial fields. Researchers interested in this compound are encouraged to perform their own detailed analyses and to publish their findings to contribute to the collective scientific knowledge.

References

Brønsted Acidity of Hexafluoroisopropyl-Substituted Naphthols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the hexafluoroisopropyl (HFIP) group to a naphthol scaffold significantly enhances its Brønsted acidity. This heightened acidity, stemming from the strong electron-withdrawing nature of the two trifluoromethyl groups, makes these compounds valuable assets in various chemical applications, including organocatalysis and as specialized solvents. This technical guide provides a comprehensive overview of the Brønsted acidity of HFIP-substituted naphthols, including quantitative data, detailed experimental protocols for their synthesis and acidity determination, and a discussion of the underlying chemical principles.

Understanding the Enhanced Acidity

The acidity of a phenolic compound is determined by the stability of its corresponding phenoxide anion. In the case of naphthols, the negative charge of the naphthoxide ion is delocalized across the aromatic system. The introduction of a hexafluoroisopropyl substituent dramatically increases the stability of this conjugate base through a powerful inductive effect (-I). The six fluorine atoms strongly pull electron density away from the aromatic ring, thereby delocalizing and stabilizing the negative charge on the oxygen atom to a greater extent. This increased stabilization of the conjugate base leads to a lower pKa value, signifying a stronger acid.

Quantitative Data on Acidity

To date, comprehensive experimental studies detailing the pKa values of various hexafluoroisopropyl-substituted naphthol isomers are limited in publicly accessible literature. The table below summarizes the available predicted pKa value and provides a comparison with unsubstituted naphthols for context.

| Compound | pKa (Predicted/Experimental) | Reference |

| 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol | 8.32 (Predicted) | [1] |

| 1-Naphthol | ~9.3 (Experimental) | |

| 2-Naphthol | ~9.5 (Experimental) |

Synthesis of Hexafluoroisopropyl-Substituted Naphthols

A common and effective method for the synthesis of hexafluoroisopropyl-substituted naphthols is the Friedel-Crafts alkylation of a naphthol with hexafluoroacetone. This reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid.

General Experimental Protocol: Friedel-Crafts Alkylation

Materials:

-

Naphthol (1-naphthol or 2-naphthol)

-

Hexafluoroacetone (gas or hydrate)

-

Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) or Brønsted acid catalyst (e.g., H₂SO₄, triflic acid)

-

Anhydrous solvent (e.g., dichloromethane, nitromethane)

-

Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve the chosen naphthol in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to the desired temperature (typically 0 °C to room temperature).

-

Slowly add the Lewis or Brønsted acid catalyst to the stirred solution.

-

Introduce hexafluoroacetone gas into the reaction mixture via a gas dispersion tube or add hexafluoroacetone hydrate dropwise.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by carefully adding ice-cold water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired hexafluoroisopropyl-substituted naphthol.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of HFIP-substituted naphthols.

Experimental Protocols for pKa Determination

The determination of pKa values for these fluorinated naphthols can be achieved through various analytical techniques. Due to the presence of fluorine atoms and a chromophore, ¹⁹F NMR spectroscopy and UV-Vis spectrophotometric titration are particularly well-suited methods.

¹⁹F NMR Spectroscopic Titration

This method relies on the change in the ¹⁹F NMR chemical shift of the hexafluoroisopropyl group upon deprotonation of the naphthol. The chemical shift of the fluorine nuclei is sensitive to the electronic environment, which changes significantly between the protonated and deprotonated states.

Materials:

-

Hexafluoroisopropyl-substituted naphthol

-

A series of buffer solutions with known pH values spanning the expected pKa range

-

NMR tubes

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR spectrometer with ¹⁹F capabilities

Procedure:

-

Prepare a stock solution of the hexafluoroisopropyl-substituted naphthol in a suitable deuterated solvent.

-

In a series of NMR tubes, mix a constant amount of the stock solution with each of the buffer solutions.

-

Acquire the ¹⁹F NMR spectrum for each sample.

-

Record the chemical shift (δ) of the hexafluoroisopropyl group's fluorine signal for each pH value.

-

Plot the observed chemical shift (δ_obs) as a function of pH.

-

Fit the data to the following equation to determine the pKa:

δ_obs = (δ_A * 10^(-pKa) + δ_B * 10^(-pH)) / (10^(-pKa) + 10^(-pH))

where δ_A is the chemical shift of the acidic form and δ_B is the chemical shift of the basic (deprotonated) form. The pKa is the pH at the inflection point of the sigmoidal curve.

Experimental Workflow for ¹⁹F NMR Titration:

Caption: Workflow for pKa determination using ¹⁹F NMR titration.

UV-Vis Spectrophotometric Titration

This method takes advantage of the different UV-Vis absorption spectra of the protonated (naphthol) and deprotonated (naphthoxide) forms of the molecule.

Materials:

-

Hexafluoroisopropyl-substituted naphthol

-

A series of buffer solutions with known pH values

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of the hexafluoroisopropyl-substituted naphthol in a suitable solvent (e.g., methanol, ethanol).

-

Prepare a series of solutions with a constant concentration of the naphthol derivative in the different buffer solutions.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

Identify the wavelengths of maximum absorbance for the acidic (λ_A) and basic (λ_B) forms.

-

Plot the absorbance at a chosen wavelength (where the difference between the two forms is significant) as a function of pH.

-

The pKa corresponds to the pH at the midpoint of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH:

pKa = pH + log([A⁻]/[HA])

where the ratio of the concentrations of the deprotonated ([A⁻]) and protonated ([HA]) forms can be determined from the absorbance values.

Data Analysis Pathway for UV-Vis Titration:

Caption: Data analysis pathway for UV-Vis spectrophotometric pKa determination.

Conclusion

Hexafluoroisopropyl-substituted naphthols are a class of compounds with significantly enhanced Brønsted acidity due to the strong electron-withdrawing nature of the HFIP group. While comprehensive experimental data on their pKa values is still emerging, predictive data and established analytical methodologies provide a strong foundation for their study and application. The detailed experimental protocols for synthesis and pKa determination provided in this guide offer a practical framework for researchers and professionals in drug development and chemical sciences to explore the potential of these highly acidic and versatile molecules. Further experimental investigation is warranted to build a comprehensive database of the acidity of various isomers and further substituted derivatives.

References

Discovery and history of fluoroalcohol-naphthol derivatives

An In-depth Technical Guide on the Discovery and History of Halogenated Naphthol Derivatives

To the esteemed researchers, scientists, and drug development professionals,

This technical guide was initially conceptualized to provide a comprehensive overview of fluoroalcohol-naphthol derivatives. However, an extensive search of the current scientific literature and patent databases has revealed a significant lack of specific information on this particular class of compounds. The synthesis, properties, and biological applications of derivatives combining both a fluoroalcohol and a naphthol moiety are not well-documented at present.

Therefore, to provide a valuable and data-rich resource, this guide has been pivoted to focus on a closely related and extensively studied class of compounds: Halogenated Naphthols . The introduction of halogen atoms to the naphthol scaffold is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of these molecules, leading to the discovery of potent therapeutic agents.

This guide will provide an in-depth exploration of the synthesis, biological activities, and mechanisms of action of halogenated naphthols, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research in this promising area.

Introduction to Halogenated Naphthols

The naphthalene scaffold is a fundamental structural motif in numerous therapeutic agents, valued for its distinct aromatic and lipophilic characteristics.[1] Functionalization with a hydroxyl group to form naphthol introduces a critical site for hydrogen bonding and further chemical modifications. The strategic placement of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the naphthol framework is a key strategy in drug design.[1] This process, known as halogenation, can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, binding affinity, and bioavailability.[1] For example, fluorine can enhance metabolic stability and receptor binding, while heavier halogens like bromine and iodine can form halogen bonds, which are non-covalent interactions that can stabilize ligand-target complexes.[1]

Synthetic Strategies for Halogenated Naphthols

The synthesis of halogenated naphthols can be accomplished through several methodologies, primarily categorized as either direct halogenation of a naphthol precursor or the construction of the naphthol ring from halogenated starting materials. The selection of a particular method is dictated by the desired regioselectivity and the compatibility of other functional groups present in the molecule.[1]

Direct Electrophilic Halogenation

Naphthol rings are electron-rich aromatic systems that readily undergo electrophilic aromatic substitution. This makes direct halogenation a straightforward approach.

-

Reagents : Common reagents for this purpose include N-chlorosuccinimide (NCS) for chlorination, N-bromosuccinimide (NBS) for bromination, and sources of electrophilic iodine for iodination.[1]

Ring Expansion of 1-Indanones

A powerful and versatile method for the synthesis of 2-halo-1-naphthols involves the ring expansion of readily available 1-indanones.[2] This protocol offers a route to diversely substituted halogenated naphthols.

Biological Activities and Therapeutic Potential

Halogenated naphthols exhibit a broad spectrum of biological activities, making them attractive scaffolds for the development of novel therapeutics in various disease areas.

Anticancer Activity

The anticancer potential of halogenated naphthols is a significant area of research. These compounds exert their cytotoxic effects through various mechanisms of action.[1]

-

Mechanism of Action : Studies have shown that halogenated naphthochalcones and naphthopyrazolines can induce cell cycle arrest in the G2/M phase and interfere with microtubule and F-actin dynamics.[3] Some derivatives also induce apoptosis.[3] Certain ortho-halogenated naphthaleins have been identified as selective inhibitors of bacterial thymidylate synthase, an enzyme crucial for the DNA synthesis pathway.[4]

Antimicrobial Activity

With the rise of antimicrobial resistance, there is a pressing need for new classes of antimicrobial agents. Halogenated phenols and naphthols have shown considerable promise in this regard.[1]

-

Antibacterial and Antibiofilm Effects : Halogenation can enhance the antimicrobial properties of phenolic compounds. For instance, 2,4,6-triiodophenol has demonstrated potent inhibition of Staphylococcus aureus biofilms at low concentrations.[5] The mechanism for some halogenated catechols is believed to involve the inhibition of bacterial fatty acid synthesis.[1]

-

Virulence Factor Inhibition : Beyond direct bactericidal or bacteriostatic effects, these compounds can also suppress key virulence factors. For example, 2,4,6-triiodophenol has been shown to reduce metabolic activity, hemolysis, and protease activity in S. aureus.[5]

Enzyme Inhibition

Halogenated naphthols have been designed and synthesized as potent inhibitors of various enzymes implicated in human diseases.[1] For instance, certain 1-naphthol derivatives bearing halogen substituents have been shown to be effective inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes and acetylcholinesterase (AChE).[6]

Data Presentation

Table 1: Anticancer Activity of Selected Halogenated Naphthol Derivatives

| Compound Class | Halogen(s) | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Naphthochalcone | Cl, Br, I | HT-29 (Colon) | Low double-digit µM | [3] |

| Naphthopyrazoline | Cl, Br, I | Various | Low single-digit µM | [3] |

| Naphthalene-substituted triazole spirodienones | - | MDA-MB-231 | 0.03 to 0.26 μM | [7] |

| Naphthalene-substituted triazole spirodienones | - | Hela | 0.07 to 0.72 μM | [7] |

| Naphthalene-substituted triazole spirodienones | - | A549 | 0.08 to 2.00 μM | [7] |

Table 2: Antimicrobial Activity of Representative Halogenated Phenols and Naphthols

| Compound | Halogen(s) | Microorganism | Activity (MIC) | Reference |

| 2,4,6-Triiodophenol | I | Staphylococcus aureus | 5 µg/mL | [5] |

| Pentabromophenol | Br | Staphylococcus aureus | < 1 µg/mL | [1] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | - | Pseudomonas aeruginosa MDR1 | 10 µg/mL | [8] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | - | Staphylococcus aureus MDR | 100 µg/mL | [8] |

| 1-(dimethylaminomethyl)naphthalen-2-ol | - | Penicillium notatum | 400 µg/mL | [8] |

Table 3: Enzyme Inhibition Data for Halogenated 1-Naphthol Derivatives

| Compound Class | Enzyme | Inhibition Constant (Kᵢ) | Reference |

| Halogenated 1-naphthols | hCA I | 0.034 ± 0.54 to 0.724 ± 0.18 µM | [6] |

| Halogenated 1-naphthols | hCA II | 0.172 ± 0.02 to 0.562 ± 0.21 µM | [6] |

| Halogenated 1-naphthols | AChE | 0.096 ± 0.01 to 0.177 ± 0.02 µM | [6] |

| ortho-Halogen naphthaleins | Lactobacillus casei TS | 0.7 to 7.0 µM | [4] |

Experimental Protocols

Synthesis of 2-Halo-1-naphthols via Ring Expansion of 1-Indanones

This protocol is adapted from a method for converting 1-indanones into 2-chloro/bromo-1-naphthols.[2]

-

Silyl Enol Ether Formation : To a solution of the starting 1-indanone in an appropriate solvent, add a silylating agent (e.g., tert-butyldimethylsilyl triflate) and a non-nucleophilic base (e.g., triethylamine). Stir the reaction mixture until the formation of the silyl enol ether is complete, as monitored by thin-layer chromatography (TLC).

-

Halogenation and Ring Expansion : Cool the solution of the silyl enol ether and add the halogenating agent (e.g., NCS or NBS). Stir the mixture at room temperature until the starting material is consumed.

-

Deprotection : Add a deprotecting agent, such as tetrabutylammonium fluoride (TBAF), to the reaction mixture to cleave the silyl protecting group from the hydroxyl moiety.

-

Workup and Purification : Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography to obtain the desired 2-halo-1-naphthol.[1]

In Vitro Cytotoxicity Assessment using MTT Assay

This is a standard colorimetric assay to evaluate the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[1]

-

Cell Seeding : Plate human cancer cells (e.g., HCT116, A549) in 96-well plates at a predetermined density (e.g., 5,000 cells per well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of the halogenated naphthol compounds in cell culture medium. Remove the existing medium from the plates and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation : Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition : Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the resulting colored solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Caption: Experimental workflow for the synthesis and biological evaluation of halogenated naphthols.

Caption: Postulated mechanisms of anticancer activity for certain halogenated naphthol derivatives.

Future Prospects

The halogenated naphthol scaffold represents a rich source of chemical diversity with significant therapeutic potential. While halogenation can enhance metabolic stability, a thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds is crucial for their advancement toward clinical development.[1] Continued interdisciplinary research encompassing synthesis, biological evaluation, and computational modeling will undoubtedly unveil new opportunities for drug discovery and development based on this versatile molecular framework.

References

- 1. benchchem.com [benchchem.com]

- 2. Ring Expansion of 1-Indanones to 2-Halo-1-naphthols as an Entry Point to Gilvocarcin Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halogenated naphthochalcones and structurally related naphthopyrazolines with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Theoretical Studies and Molecular Modeling of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol

This guide, therefore, aims to provide a foundational understanding by discussing the constituent chemical moieties of the molecule—naphthol and hexafluoroisopropanol—and outlining the general methodologies and theoretical frameworks that would be applied in such a study. This approach will equip researchers, scientists, and drug development professionals with the necessary context to initiate or interpret future research on this and structurally related molecules.

Molecular Structure and Properties

2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol is a fluorinated aromatic alcohol. Its structure combines a 1-naphthol core with a 2-hydroxy-1,1,1,3,3,3-hexafluoropropyl group at the 2-position.

Table 1: Basic Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2092-87-7 | PubChem[1] |

| Molecular Formula | C₁₃H₈F₆O₂ | PubChem[1] |

| Molecular Weight | 310.19 g/mol | PubChem[1] |

| IUPAC Name | 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol | PubChem[1] |

| Synonyms | 2-(2-Hydroxyhexafluoroisopropyl)naphth-1-ol, 2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]naphthalen-1-ol | PubChem[1], Merck[2] |

Theoretical and Molecular Modeling Approaches (Hypothetical Framework)

Should a theoretical study of this molecule be undertaken, a standard computational chemistry workflow would be employed to elucidate its structural, electronic, and spectroscopic properties.

Workflow for Theoretical Characterization:

References

Solubility of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic alcohol with a unique molecular structure combining a naphthol core and a hexafluoroisopropanol substituent. This structure imparts distinct physicochemical properties that are of interest in various fields, including medicinal chemistry and materials science. The hexafluoroisopropanol group is known to influence properties such as acidity, hydrogen bonding capability, and lipophilicity, which in turn significantly affect the compound's solubility in different media.

Understanding the solubility of this compound in organic solvents is crucial for its application in drug development, chemical synthesis, and formulation processes. Solubility data informs the choice of appropriate solvents for reaction media, purification, and the preparation of formulations for biological screening. This guide provides a comprehensive overview of the predicted solubility of this compound, a detailed experimental protocol for its solubility determination, and a discussion of the factors influencing its solubility.

Predicted Solubility Profile

The molecule possesses both polar and non-polar characteristics. The hydroxyl groups and the electronegative fluorine atoms introduce polarity and the capacity for hydrogen bonding. The naphthyl ring system is aromatic and contributes to the non-polar character of the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and have a high dielectric constant. Due to the presence of two hydroxyl groups, this compound is expected to exhibit good solubility in polar protic solvents. The hexafluoroisopropanol moiety itself is a polar alcohol.[2][3]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Acetonitrile): These solvents have a significant dipole moment but do not act as hydrogen bond donors. The compound is likely to be soluble in these solvents due to its overall polarity.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The large, non-polar naphthyl group suggests some affinity for non-polar solvents. However, the highly polar hexafluoroisopropanol group will likely limit its solubility in very non-polar solvents like hexane. Solubility in aromatic solvents like toluene may be more favorable due to potential π-π stacking interactions with the naphthyl ring.

-

Fluorinated Solvents (e.g., Hexafluoroisopropanol): Given the presence of the hexafluoroisopropanol substituent, the compound is expected to have high solubility in fluorinated solvents.[4][5]

Data Presentation Template

As experimental data becomes available, it should be organized systematically for easy comparison. The following table provides a template for presenting solubility data for this compound.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Example: Methanol | 25 | Data | Data |

| Example: Acetone | 25 | Data | Data |

| Example: Toluene | 25 | Data | Data |

| Example: Hexane | 25 | Data | Data |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method.[6]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.

-

For finer particles, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizations

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of solids in liquids generally increases with temperature.[7][8] Therefore, it is expected that the solubility of this compound will be higher at elevated temperatures.

-

Solvent Polarity: As discussed, the polarity of the solvent will play a critical role. A solvent that can effectively solvate both the polar hydroxyl and hexafluoroisopropyl groups, as well as interact favorably with the non-polar naphthyl ring, will be the most effective.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will significantly impact solubility. Solvents that can form strong hydrogen bonds with the two hydroxyl groups of the compound will enhance its solubility.

-

Crystalline Structure: The crystal lattice energy of the solid compound will affect its solubility. A more stable crystal structure will require more energy to break apart, leading to lower solubility.

Conclusion

While quantitative solubility data for this compound is not currently available, an understanding of its molecular structure allows for reasoned predictions of its solubility behavior in a range of organic solvents. The compound is anticipated to be most soluble in polar protic and aprotic solvents, as well as fluorinated solvents. For researchers and professionals requiring precise solubility values, the provided experimental protocol offers a robust method for determination. The systematic study of its solubility is a necessary step for unlocking the full potential of this unique fluorinated compound in various scientific and industrial applications.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Sixty Solvents [chem.rochester.edu]

- 3. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 4. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solubility Rules for Ionic Compounds [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol, a fluorinated derivative of naphthalen-1-ol. The core of this synthesis lies in the electrophilic aromatic substitution of naphthalen-1-ol with hexafluoroacetone. This document details the reaction mechanism, provides a representative experimental protocol, and presents relevant data for researchers in organic synthesis and drug development.

Core Synthesis Mechanism: Electrophilic Aromatic Substitution

The formation of 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol is achieved through a Friedel-Crafts-type reaction. In this reaction, the electron-rich aromatic ring of naphthalen-1-ol acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexafluoroacetone. Hexafluoroacetone is a highly reactive electrophile due to the strong electron-withdrawing effect of the two trifluoromethyl groups.

The reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of hexafluoroacetone, further increasing its electrophilicity. The hydroxyl group of naphthalen-1-ol is an activating group and directs the substitution to the ortho and para positions. The formation of the 2-substituted product (ortho) is favored.

The general mechanism can be outlined as follows:

-

Activation of Electrophile: The acid catalyst protonates the carbonyl oxygen of hexafluoroacetone, generating a highly electrophilic carbocationic intermediate.

-

Nucleophilic Attack: The π-electrons of the naphthalen-1-ol ring attack the activated carbonyl carbon, forming a sigma complex (arenium ion).

-

Deprotonation/Rearomatization: A base (such as the conjugate base of the acid catalyst or a solvent molecule) removes a proton from the carbon atom to which the hexafluoro-2-hydroxypropan-2-yl group has attached, restoring the aromaticity of the naphthalene ring and yielding the final product.

Data Presentation

| Parameter | Value Range | Optimal Value | Reported Yield (%) |

| Reactant Ratio (Phenol:Hexafluoroacetone Trihydrate, w/w) | 10:35 - 10:50 | 10:40 | >90 |

| Catalyst (Methanesulfonic Acid, g/10g Phenol) | 25 - 35 | 30 | >90 |

| Solvent (Mesitylene, ml/10g Phenol) | 50 - 150 | 100 | >90 |

| Reaction Temperature (°C) | 140 - 180 | 140 | >90 |

| Reaction Time (hours) | 10 - 15 | 12 | >90 |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol, adapted from a procedure for a similar phenolic compound.[1] Researchers should optimize these conditions for their specific laboratory setup and scale.

Materials:

-

Naphthalen-1-ol

-

Hexafluoroacetone trihydrate

-

Methanesulfonic acid (catalyst)

-

Mesitylene (solvent)

-

Sodium bicarbonate solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

To a reaction flask equipped with a stirrer, condenser, and a nitrogen inlet, add naphthalen-1-ol and mesitylene.

-

With stirring, add methanesulfonic acid to the mixture.

-

Gradually add hexafluoroacetone trihydrate to the reaction mixture.

-

Heat the mixture to the desired temperature (e.g., 140 °C) and maintain for the specified reaction time (e.g., 12 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol.

Mandatory Visualization

Caption: Reaction mechanism for the acid-catalyzed synthesis.

Caption: A generalized experimental workflow for the synthesis.

References

Health and safety information for 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available health and safety information for the chemical compound 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes information on structurally related compounds, namely 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), 1-naphthol, and 2-naphthol, to provide a contextual understanding of potential properties and hazards. A thorough search of scientific and chemical databases did not yield detailed experimental protocols, in-depth toxicological studies, or specific biological activity data for this compound. Therefore, this document summarizes the available information and highlights the data gaps.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are primarily based on computational models and data from chemical suppliers.

| Property | Value | Source |

| CAS Number | 2092-87-7 | --INVALID-LINK-- |

| Molecular Formula | C₁₃H₈F₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 310.19 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol | --INVALID-LINK-- |

| Synonyms | 2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1-naphthol | --INVALID-LINK-- |

| Melting Point | 119-120 °C | --INVALID-LINK-- |

| Boiling Point | 266.8±40.0 °C (Predicted) | ChemicalBook |

| XLogP3-AA | 4.6 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

Health and Safety Information

Specific, experimentally determined health and safety data for this compound is not available in the form of a comprehensive Safety Data Sheet (SDS). The primary hazard information available from suppliers is a general classification as an "Irritant".[1] For a more comprehensive understanding of potential hazards, it is instructive to review the safety profiles of its structural components.

Hazard Analysis Based on Structural Analogues

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP): HFIP is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if inhaled and is suspected of damaging fertility or the unborn child.

-

1-Naphthol and 2-Naphthol: These compounds are harmful if swallowed or in contact with skin and can cause serious eye damage. They are also known to be skin and respiratory irritants.

Given these properties, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar or compounded hazardous properties.

Recommended Handling Precautions

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are essential.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For handling larger quantities, chemical-resistant aprons or suits may be necessary.

-

-

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

-

Hygiene Measures:

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

First Aid Measures (Recommended based on analogues)

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

A comprehensive search of the scientific literature and patent databases did not yield any specific experimental protocols for the synthesis or biological evaluation of this compound. Research on related naphthol derivatives suggests that synthetic routes could involve electrophilic substitution reactions on the naphthol ring. Biological assays would likely be guided by the therapeutic target of interest.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or the mechanism of action of this compound. However, the structural motifs present in the molecule, namely the naphthol and hexafluoroisopropanol groups, are found in various biologically active compounds.

-

Naphthol Derivatives: Have been investigated for a range of biological activities, including antioxidant, enzyme inhibition (e.g., acetylcholinesterase, carbonic anhydrase), and anticancer properties.

-

Hexafluoroisopropanol (HFIP) Moiety: The incorporation of HFIP into molecules is a strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity.

Based on this, it is plausible that this compound could be investigated for similar biological activities. Without experimental data, any discussion of its effects on signaling pathways would be purely speculative.

Logical Relationships and Workflows

The following diagram illustrates a general workflow for the investigation of a novel chemical compound like this compound, from synthesis to biological evaluation.

References

Methodological & Application

Application Notes and Protocols for 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol in Asymmetric Catalysis

Disclaimer: Direct catalytic applications of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol are not extensively documented in peer-reviewed literature. The following application notes and protocols are based on the well-established use of structurally similar naphthol-based ligands, particularly 1,1'-bi-2-naphthol (BINOL) and its derivatives, which are privileged scaffolds in asymmetric catalysis. The unique electronic properties conferred by the hexafluoroisopropyl group may offer novel reactivity and selectivity, making this compound a promising candidate for investigation.

Introduction

This compound is a chiral molecule incorporating a naphthol framework, a common feature in successful asymmetric catalysts. The presence of the hexafluoroisopropyl group significantly increases the Brønsted acidity of the hydroxyl protons and introduces strong electron-withdrawing effects. These characteristics are analogous to those found in highly effective fluorinated alcohol solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which have been shown to enhance stereoselectivity and reaction rates in various catalytic processes.[1][2] This suggests that ligands derived from this compound could serve as powerful tools in asymmetric synthesis.

This document provides representative protocols for key asymmetric transformations where this class of ligand is expected to be effective. These protocols are intended to serve as a starting point for researchers and drug development professionals interested in exploring the catalytic potential of this novel fluorinated naphthol derivative.

Application Note 1: Asymmetric Diels-Alder Reaction